![molecular formula C19H23N5O B2706637 (1,5-Dimethylpyrazol-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415583-26-3](/img/structure/B2706637.png)
(1,5-Dimethylpyrazol-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
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Overview
Description
Synthesis Analysis
The synthesis of L1 involves an alkylation process. Pyrazoles react with poly(bromomethyl) using t-BuOK/THF as the base. The resulting ligands, L1 and L2, are multidentate due to their three or six arms of (3,5-dimethylpyrazol-1-ylmethyl) groups attached to a central benzene ring. The ligands’ 1H-NMR , 13C-NMR , and IR spectroscopic data have been fully assigned .
Molecular Structure Analysis
L1’s molecular structure consists of a central benzene ring connected to three arms of (3,5-dimethylpyrazol-1-ylmethyl) groups. The crystalline structure of L1 has been determined through single-crystal X-ray diffraction at both low temperature (111 K) and room temperature. The conformational study reveals its rigidity and stability .
Chemical Reactions Analysis
L1 forms in situ complexes capable of oxidizing catechol substrates. Factors such as the molar ratio of oxidant-to-substrate, ligand nature, metal ion, and counter-ion significantly influence catalytic activities. For instance, the complex L1/Cu(CH3COO)2 , in a 1:2 molar ratio, exhibits the highest activity in catechol oxidation with a rate of 4.46 μmol l−1 min−1 .
properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-12(2)18-20-15-7-5-6-8-17(15)24(18)14-10-23(11-14)19(25)16-9-13(3)22(4)21-16/h5-9,12,14H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGQCSZFOVCFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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